(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
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Overview
Description
(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde, the benzothiazole ring can be synthesized through a cyclization reaction.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine with an appropriate α,β-unsaturated ketone.
Coupling Reactions: The benzothiazole and pyrazole intermediates can be coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest that it might interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, such as cancer, inflammation, or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes. Its unique electronic properties might make it suitable for applications in electronics or photonics.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile: Similar structure with a methoxy group instead of an ethoxy group.
(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
The uniqueness of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile lies in its specific combination of functional groups and aromatic rings, which confer distinct electronic and steric properties. These features might result in unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H20N4OS |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H20N4OS/c1-2-32-23-14-12-19(13-15-23)26-21(18-31(30-26)22-8-4-3-5-9-22)16-20(17-28)27-29-24-10-6-7-11-25(24)33-27/h3-16,18H,2H2,1H3/b20-16- |
InChI Key |
SMABREJOXMRPNV-SILNSSARSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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